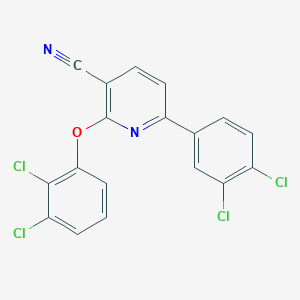
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as 2,6-DCPC, is an organic compound belonging to the family of pyridine-based nitriles. It is a colorless, crystalline compound with a molecular formula of C13H7Cl4N3O and a molecular weight of 372.97 g/mol. 2,6-DCPC is a synthetic compound that has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, are by-products of incomplete combustion processes and have been studied for their environmental impact, particularly in relation to Municipal Solid Waste Incineration (MSWI). These compounds are considered precursors to dioxins, which are highly toxic environmental pollutants. Studies suggest that chlorophenols can undergo various chemical transformations leading to the formation of dioxins under certain conditions, highlighting the importance of understanding these pathways to mitigate environmental pollution (Peng et al., 2016).
Mechanisms of Dioxin Formation
Research has delved into the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These persistent organic pollutants are generated in almost all thermal and combustion operations. Understanding these mechanisms is crucial for developing strategies to minimize their formation and environmental release. The consensus is that heterogeneous pathways play a significant role in the total yield of PCDD/Fs in combustion systems, with chlorination patterns of precursors influencing the final congener profiles of emissions (Altarawneh et al., 2009).
Wastewater Treatment and Pesticide Industry
The pesticide production industry generates wastewater containing toxic pollutants, including chlorophenols and their derivatives. Treatment processes, such as biological methods and activated carbon, have been explored for their efficacy in removing these contaminants. These studies underscore the significance of effective wastewater treatment technologies in preventing the release of hazardous chemicals into the environment (Goodwin et al., 2018).
Health Impact of Dioxins
Dioxins, including those related to chlorophenol degradation, pose significant health risks to humans and wildlife. They have been associated with a range of adverse health effects, including cancer, reproductive and developmental problems, and immune system disruption. Research reviews have critically assessed the health impacts of dioxins, supporting regulatory efforts to limit exposure and mitigate health risks (Mukerjee, 1998).
Propriétés
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-6-4-10(8-14(12)21)15-7-5-11(9-23)18(24-15)25-16-3-1-2-13(20)17(16)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHGFYSQJLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

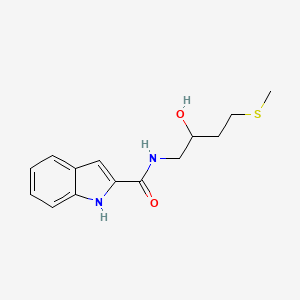
![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)
![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)
![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)


![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
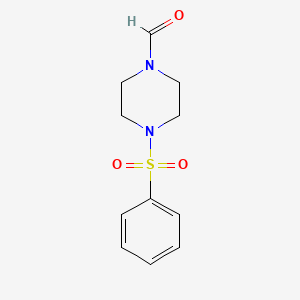
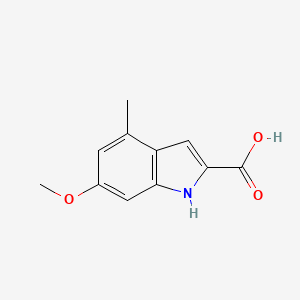


![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
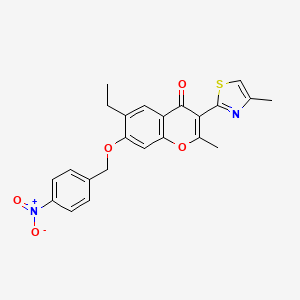
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)